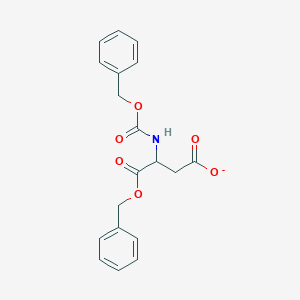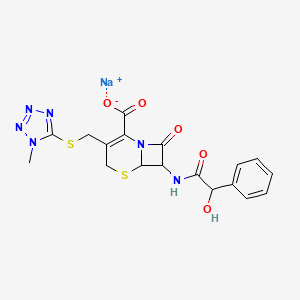
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate typically involves the reaction of geraniol with phosphoric acid derivatives. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various terpenes and terpenoids, which have significant applications in pharmaceuticals, fragrances, and other industries .
Scientific Research Applications
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound plays a crucial role in the biosynthesis of terpenes and terpenoids, which are important for various biological functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate involves its role as a precursor in the biosynthesis of terpenes and terpenoids. It acts on specific enzymes and molecular pathways to facilitate the formation of these compounds, which are essential for various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Geranyl pyrophosphate
- Neryl pyrophosphate
- Farnesyl pyrophosphate
Uniqueness
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate is unique due to its specific structure and role in the biosynthesis of terpenes and terpenoids. Its ability to act as a precursor for a wide range of biologically and industrially important compounds sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H29N3O7P2 |
|---|---|
Molecular Weight |
365.30 g/mol |
IUPAC Name |
azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3 |
InChI Key |
LDHQLWOKXNHSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)


![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-methoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13396027.png)
![1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)
